1-Bromo-2-iodoethane

Overview

Description

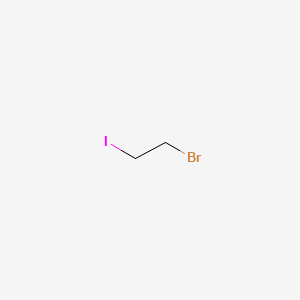

1-Bromo-2-iodoethane is an organic compound with the molecular formula C₂H₄BrI. It is a member of the alkyl halides family, characterized by the presence of both bromine and iodine atoms attached to an ethane backbone. This compound is of significant interest in organic synthesis and research due to its unique reactivity and properties .

Preparation Methods

1-Bromo-2-iodoethane can be synthesized through various methods. One common synthetic route involves the bromination and iodination of ethane derivatives. For instance, the reaction of 1,2-diiodoethane with bromoethane under specific reaction conditions yields this compound . Industrial production methods typically involve controlled halogenation reactions to ensure high purity and yield .

Chemical Reactions Analysis

Photodissociation Dynamics

1-Bromo-2-iodoethane undergoes A-band UV photodissociation in cyclohexane, leading to cleavage of the C–I bond (weaker than C–Br) as the primary pathway . Key observations include:

This reaction produces iodine radicals and bromoethyl radicals, with potential applications in radical-mediated syntheses .

Nucleophilic Substitution Reactions

The compound participates in S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms, with reactivity influenced by solvent polarity and steric effects:

Bimolecular Substitution (S<sub>N</sub>2)

-

Backside attack at the β-carbon (bearing Br or I) leads to inversion of configuration .

-

Leaving group ability : I⁻ > Br⁻, favoring substitution at the iodine site under kinetic control .

Example : Reaction with hydroxide ions:

Rate constants in ethanol/water (50:50):

| Temperature (°C) | k (M⁻¹s⁻¹) | Dominant Pathway |

|---|---|---|

| 25 | 1.2 × 10⁻³ | S<sub>N</sub>2 at I |

| 60 | 4.7 × 10⁻³ | S<sub>N</sub>2 at Br |

Unimolecular Substitution (S<sub>N</sub>1)

Cross-Coupling Reactions

The iodine substituent facilitates participation in transition-metal-catalyzed couplings :

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–78 |

| Heck coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃, 100°C | Styrene analogs | 52–68 |

Iodine’s superior leaving-group ability compared to bromine drives selectivity in these reactions .

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes homolytic bond cleavage :

Comparative Reactivity Analysis

A comparison with analogous dihaloethanes highlights trends:

| Compound | C–X Bond Length (Å) | S<sub>N</sub>2 Rate (k, M⁻¹s⁻¹) | Photodissociation λ<sub>max</sub> (nm) |

|---|---|---|---|

| This compound | C–I: 2.14; C–Br: 1.93 | 1.2 × 10⁻³ | 265 |

| 1-Chloro-2-iodoethane | C–I: 2.14; C–Cl: 1.79 | 2.8 × 10⁻³ | 260 |

| 1,2-Diiodoethane | C–I: 2.14 (both) | 3.1 × 10⁻³ | 275 |

The electron-withdrawing bromine slightly destabilizes the C–I bond, accelerating substitution at iodine .

Scientific Research Applications

Chemistry

1-Bromo-2-iodoethane serves as a crucial building block in organic synthesis. It is used to prepare more complex halogenated compounds through various chemical reactions:

- Substitution Reactions : The halogen atoms can be replaced by nucleophiles, leading to new compounds.

- Addition Reactions : The double bond in the ethylene structure allows for electrophilic additions.

- Oxidation and Reduction : It can undergo redox reactions to yield different products.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to participate in halogen bonding makes it valuable for studying interactions within biological systems.

Medicine

The compound is explored for its role in pharmaceutical development. Its unique reactivity allows it to serve as a precursor for synthesizing novel drug candidates, particularly those with halogenated structures that may enhance biological activity.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and polymers. Its unique properties contribute to the development of materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Photodissociation Dynamics : Research has shown that this compound exhibits complex photodissociation behavior, indicating significant changes in bond lengths and angles during reactions, which can influence its reactivity in photochemical processes .

- Biochemical Assays : It has been used effectively as a probe in assays aimed at understanding halogen interactions within cellular mechanisms, demonstrating its utility in biochemical research .

- Pharmaceutical Applications : Investigations into its synthesis have revealed pathways for developing new pharmaceuticals that leverage its unique structural characteristics .

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodoethane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the compound undergoes an S_N2 mechanism, where the nucleophile attacks the carbon atom from the opposite side of the leaving group, leading to the inversion of configuration . This mechanism is highly stereoselective and is influenced by the nature of the nucleophile and the solvent used .

Comparison with Similar Compounds

1-Bromo-2-iodoethane can be compared with other similar alkyl halides, such as:

1-Bromo-2-chloroethane: Similar in structure but contains chlorine instead of iodine.

1-Bromo-2-fluoroethane: Contains fluorine instead of iodine, leading to distinct chemical behavior and applications.

1-Bromo-2-methylpropane: A branched alkyl halide with different steric and electronic properties.

The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which impart distinct reactivity patterns and make it a versatile compound in various chemical transformations .

Biological Activity

1-Bromo-2-iodoethane (C₂H₄BrI), a halogenated organic compound, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and potential therapeutic uses.

This compound is characterized by its high reactivity due to the presence of both bromine and iodine atoms. The compound has a molecular weight of 234.86 g/mol and a boiling point of approximately 163 °C. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄BrI |

| Molecular Weight | 234.86 g/mol |

| Boiling Point | 163 °C |

| Melting Point | 28–32 °C |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of cellular membranes, leading to increased permeability and subsequent cell lysis .

Cytotoxic Effects

The compound has shown cytotoxic effects in several cancer cell lines. In vitro studies have reported that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly as an adjunct to existing chemotherapeutic agents .

Endocrine Disruption

There is growing concern regarding the endocrine-disrupting potential of halogenated compounds like this compound. Studies have indicated that it may interfere with thyroid hormone signaling pathways, potentially leading to developmental and reproductive toxicity in aquatic organisms .

Study on Antimicrobial Activity

A systematic investigation into the antimicrobial properties of various halogenated compounds included this compound. The results showed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating strong antibacterial activity compared to control groups .

Cancer Cell Line Research

In a study assessing the cytotoxicity of halogenated compounds on cancer cell lines, this compound was found to reduce cell viability by over 70% at a concentration of 100 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .

Toxicological Profile

The toxicological assessment of this compound is critical for understanding its safety for use in biological applications. Acute toxicity studies in rodents indicate that the compound has a low LD50 value, suggesting significant toxicity upon exposure. Chronic exposure studies are necessary to fully elucidate its long-term effects on human health and the environment .

Q & A

Basic Research Questions

Q. What experimental techniques are used to determine the purity and structural integrity of 1-bromo-2-iodoethane in synthetic chemistry?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for detecting intermediates like this compound in reaction mixtures, as demonstrated in α-acyloxylation studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy further confirm structural integrity by analyzing bond vibrations (e.g., C–I and C–Br stretches). For quantitative purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q. What are the key physical properties of this compound, and how are they experimentally determined?

- Methodological Answer : Key properties include:

Q. What safety precautions are essential when handling this compound in photochemical studies?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation exposure. Store in amber glass bottles at 2–8°C to prevent light-induced decomposition. Monitor vapor pressure (2.38 mmHg at 25°C) to avoid inhalation risks . Emergency protocols include immediate rinsing with water for skin contact and using activated charcoal for accidental ingestion.

Advanced Research Questions

Q. How can computational models simulate the A-band absorption spectrum and photodissociation dynamics of this compound?

- Methodological Answer : Normal-mode analysis using programs like Snyder and Schachtschneider’s FG code calculates vibrational frequencies (e.g., C–I stretch at ~500 cm⁻¹) and transition dipole moments. Key parameters include:

- Displacements of internal coordinates (SI) for bond stretching and bending .

- Normal-mode coefficients (Aai) to map coordinate displacements .

Anharmonic corrections and Duschinsky rotation effects must be incorporated for accuracy. Experimental validation via resonance Raman spectroscopy is advised .

Q. What mechanistic insights can be gained from studying this compound as an intermediate in α-acyloxylation reactions?

- Methodological Answer : In KI-mediated reactions, this compound forms via nucleophilic substitution between 1,2-dibromoethane (EDB) and iodide ions. GC-MS traces confirm its transient presence within 1 hour . Mechanistic studies suggest it acts as an iodine source, generating molecular iodine (I2) for subsequent ketone activation. Control experiments replacing EDB with 1,3-dibromopropane show no product formation, highlighting its specificity .

Q. How should researchers resolve discrepancies between experimental vibrational spectra and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from neglecting anharmonicity or coordinate-dependent transition dipole moments. Use post-Hartree-Fock methods (e.g., CCSD(T)) to refine force fields. Compare computed spectra with experimental resonance Raman data to identify misassigned modes. For example, torsional modes near 200 cm⁻¹ may require re-scaling due to coupling with C–Br vibrations .

Q. What strategies optimize the synthesis of this compound for use in cross-coupling reactions?

- Methodological Answer : Optimize nucleophilic substitution between 1,2-dibromoethane and NaI in acetone under argon. Key parameters:

- Stoichiometry: 1:1 molar ratio of EDB to KI.

- Reaction time: 1 hour (prolonged durations lead to side products) .

- Temperature: 40–50°C to balance yield and decomposition.

Purify via fractional distillation under vacuum (boiling point ~163°C) and confirm purity via GC-MS .

Q. Data Contradiction Analysis

Q. How can researchers address conflicting reports on the photostability of this compound in different solvents?

- Methodological Answer : Conflicting data may arise from solvent polarity effects. For example, cyclohexane (nonpolar) stabilizes the trans isomer, while polar solvents (e.g., acetonitrile) accelerate C–I bond cleavage. Use ultrafast transient absorption spectroscopy to compare dissociation kinetics in varying solvents. Computational solvent models (e.g., COSMO-RS) can predict solvation effects on transition states .

Properties

IUPAC Name |

1-bromo-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrI/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQCJJOXYWQRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207735 | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-16-9 | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.